7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid
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Overview
Description
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position and a sulfonic acid group at the 1-position. The presence of two methyl groups at the 7-position further distinguishes this compound. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced products.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, while the ketone group can participate in nucleophilic addition reactions . These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Ecamsule: A related compound with similar bicyclic structure and sulfonic acid groups.
Camphor-10-sulfonic acid: Another bicyclic compound with a sulfonic acid group, used in organic synthesis.
Uniqueness
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-sulfonic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C9H14O4S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid |
InChI |
InChI=1S/C9H14O4S/c1-8(2)6-3-4-9(8,7(10)5-6)14(11,12)13/h6H,3-5H2,1-2H3,(H,11,12,13) |
InChI Key |
IXWZXBXSJGVUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)O)C |
Origin of Product |
United States |
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